(3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one

Immuno-oncology Tryptophan metabolism Enzyme inhibition

(3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one (CAS 303760-54-5) is a synthetic isatin Schiff base derivative. Unlike unsubstituted isatin, which broadly inhibits monoamine oxidase (MAO) B with an IC50 of 3 μM , this compound features a C4-bromo, C5-methyl, and C3-(4-ethoxyphenyl)imino substitution pattern that redirects target engagement toward the immunomodulatory enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 1 (IDO1).

Molecular Formula C17H15BrN2O2
Molecular Weight 359.2 g/mol
Cat. No. B11982897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one
Molecular FormulaC17H15BrN2O2
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3Br)C)NC2=O
InChIInChI=1S/C17H15BrN2O2/c1-3-22-12-7-5-11(6-8-12)19-16-14-13(20-17(16)21)9-4-10(2)15(14)18/h4-9H,3H2,1-2H3,(H,19,20,21)
InChIKeyTYKCJBIJUVVJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one: A TDO/IDO1 Dual-Inhibitor Scaffold


(3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one (CAS 303760-54-5) is a synthetic isatin Schiff base derivative . Unlike unsubstituted isatin, which broadly inhibits monoamine oxidase (MAO) B with an IC50 of 3 μM , this compound features a C4-bromo, C5-methyl, and C3-(4-ethoxyphenyl)imino substitution pattern that redirects target engagement toward the immunomodulatory enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 1 (IDO1) [1].

Why Isatin Scaffold Generality Precludes Compound Interchangeability for TDO/IDO1 Research


Generic isatin or 5-halo isatin Schiff bases cannot substitute for this specific 4-bromo-5-methyl-3-(4-ethoxyphenyl)imino analog. While widely studied 5-bromoisatin derivatives exhibit moderate antibacterial activity (e.g., MIC of 78 μg/mL against P. aeruginosa for certain Schiff bases [1]), their primary reported mechanism often involves antimicrobial or MAO inhibition, not dual TDO/IDO1 engagement. Critically, SAR studies on isatin-based TDO inhibitors established that the C4 substituent and the nature of the C3-imino aryl group are the key determinants of potency and selectivity for the tryptophan catabolism pathway [2]. The ethoxyphenyl imino group in the target compound provides a distinct electronic and steric profile compared to the chloro-phenyl compounds optimized in prior TDO inhibitor series, directly influencing heme coordination and selectivity.

Quantitative Differentiation: How 4-Bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one Performs Against Comparators


TDO vs. IDO1 Selectivity: A Quantified Dual Inhibition Profile

This compound exhibits a 16-fold selectivity window for human TDO over human IDO1. It inhibits human TDO (residues 19-388) with an IC50 of 40 nM, while inhibiting human IDO1 (residues 12-403) with an IC50 of 640 nM under identical recombinant enzyme assay conditions [1]. In contrast, the well-known isatin derivative MAO inhibitor isatin (indoline-2,3-dione) shows no comparable TDO/IDO1 selectivity . Other isatin Schiff bases optimized for TDO inhibition, such as those in the Pantouris et al. series, reportedly achieved potency improvements of >130-fold, but specific dual selectivity ratios were not quantified for the ethoxy analog versus the chloro analogs [2].

Immuno-oncology Tryptophan metabolism Enzyme inhibition

CYP2C9 Liabilities: Differentiated from Non-Selective 5-Halogenated Isatins

This compound demonstrates an IC50 of 9.27 μM (9,270 nM) against human CYP2C9, indicating a relatively clean CYP inhibition profile that is a critical differentiator for in vivo applications [1]. By contrast, the scaffold's 5-bromo regioisomer (lacking the 4-ethoxyphenyl imino group) has been reported with an IC50 of 0.006 nM against CYP2C9 in some drug-discovery contexts, representing a >1,500,000-fold higher potency for CYP2C9 inhibition [2]. This dramatic shift in CYP liability is directly attributable to the C4-bromo and C3-(4-ethoxyphenyl)imino substitution pattern, which alters the compound's interaction with the CYP2C9 active site.

Drug metabolism Pharmacokinetics CYP inhibition

Cellular Context: Functional IDO1 Inhibition in HeLa Cells versus Recombinant Potency

In a cellular context relevant to tumor immune escape, this compound inhibits IDO1 in IFN-γ-induced HeLa cells with an EC50 of 5.50 μM (5,500 nM) [1]. While this is a notable shift from the recombinant enzyme IC50 of 0.64 μM (640 nM), it provides a cellular reference point. The well-characterized IDO1 inhibitor epacadostat exhibits an IC50 of approximately 10 nM in recombinant assays and a cellular IC50 of approximately 10-20 nM in HeLa cells, representing a ~2-fold shift [2]. The larger ~8.6-fold shift observed for this compound (640 nM → 5,500 nM) may indicate differential cell permeability or intracellular protein binding that could be a distinguishing feature for researchers concerned with in vitro-to-cellular translation.

Cellular pharmacology Cancer immunotherapy IDO1

Distinct Scaffold Position: 4-Bromo-5-Methyl Substitution vs. 5,7-Disubstituted Isatin TDO Inhibitors

The TDO inhibitor literature emphasizes that C5 and C7 substituents on the isatin scaffold are critical for activity, with the Pantouris et al. SAR revealing that the presence of chlorines in the benzene ring of the C3-imino moiety is a key property for effective TDO inhibition [1]. The target compound possesses a unique 4-bromo-5-methyl substitution pattern compared to the typical 5-halo or 5,7-dihalo isatin TDO inhibitors. This substitution pattern has been computationally predicted to influence the compound's binding mode via altered hydrogen bond interactions with key TDO active site residues [2]. While direct head-to-head potency comparisons with 5-chloro or 5,7-dichloro analogs are not published, the distinct substitution pattern offers a tool to probe SAR hypotheses at the 4-position that are inaccessible with standard 5-substituted isatin libraries.

Structure-activity relationship Medicinal chemistry Isatin derivatives

Application Scenarios for Procuring (3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one


TDO-Dependent Kynurenine Pathway Studies in Immuno-Oncology

This compound, with its quantified 16-fold selectivity for hTDO (IC50 = 40 nM) over hIDO1 (IC50 = 640 nM) [1], is a suitable tool for dissecting TDO-specific contributions to the kynurenine pathway in cancer models. Unlike pan- TDO/IDO1 inhibitors or MAO-biased isatins, it enables researchers to attribute immunosuppressive metabolite production specifically to TDO activity when used at concentrations below approximately 200 nM.

Chemical Probe for SAR Studies at the Isatin C4 Position

The unique 4-bromo substituent on this isatin Schiff base distinguishes it from the commercially dominant 5-substituted isatin libraries. Research groups investigating the role of halogen position on TDO heme coordination can use this compound to probe the 4-position SAR, complementing existing data on 5-chloro and 5,7-dichloro isatin TDO inhibitors [2]. This structural divergence may reveal novel binding interactions not accessible with conventional isatin scaffolds.

Low CYP Liability Control for In Vivo TDO Pharmacology

With an IC50 of 9,270 nM against CYP2C9 [1], this compound carries a substantially lower drug-drug interaction risk than many 5-bromo isatin analogs that exhibit sub-nanomolar CYP inhibition. Pharmacologists requiring in vivo TDO inhibition without confounding CYP-mediated metabolic interactions can select this compound as a control for pharmacokinetic studies where CYP liability is a critical exclusion criterion.

Quote Request

Request a Quote for (3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.